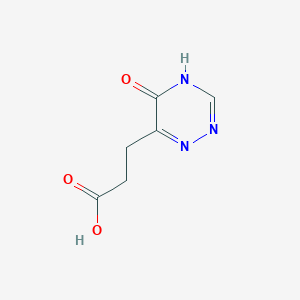

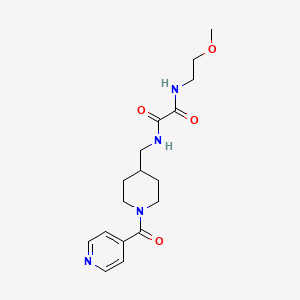

![molecular formula C19H25N3 B2885491 N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine CAS No. 79099-03-9](/img/structure/B2885491.png)

N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine

概要

説明

“N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine” is a chemical compound with the CAS Number: 79099-03-9. It has a molecular weight of 295.43 . The compound is typically stored under inert gas and has a purity of 97%. It is a low melting solid .

Molecular Structure Analysis

The InChI code for “N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine” is 1S/C19H25N3/c20-19-9-5-4-8-17(19)14-21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,21H,10-15,20H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine” is a low melting solid .科学的研究の応用

Antitumor Properties

N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine derivatives have been studied for their antitumor properties. For instance, novel 2-(4-aminophenyl)benzothiazoles, structurally similar to N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine, have shown highly selective and potent antitumor properties in both in vitro and in vivo studies. These compounds induce and are biotransformed by cytochrome P450 1A1 into active and inactive metabolites. Amino acid conjugation to the exocyclic primary amine function of these benzothiazoles has been used to improve solubility and overcome the limitations posed by drug lipophilicity, resulting in water-soluble, chemically stable prodrugs that rapidly revert to their parent amine in vivo. These findings suggest the potential of such derivatives, including N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine, for clinical evaluation in cancer treatment (Bradshaw et al., 2002).

Corrosion Inhibition

Research into the corrosion inhibition properties of amine derivatives, including molecules similar to N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine, has shown promising results. For instance, four amine derivative compounds were synthesized and investigated for their corrosion inhibition performance on mild steel in an HCl medium. These studies have demonstrated that such compounds form a protective film on the mild steel surface, which significantly inhibits corrosion. This highlights the potential application of N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine derivatives in protecting metal surfaces from corrosive environments (Boughoues et al., 2020).

Synthesis of Ureido Sugars

The synthesis of ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, utilizes compounds with functionalities similar to N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine. These synthesized ureido sugars, which incorporate amino acid methyl, ethyl, or benzyl esters, demonstrate the versatility of aminophenylmethyl-amine derivatives in synthesizing complex molecules for potential therapeutic applications (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Antimicrobial and Cytotoxic Activity

N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine and its derivatives have been explored for their antimicrobial and cytotoxic activities. A study on novel azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related, prepared a series of compounds showing significant antibacterial activity and cytotoxic properties in vitro. This suggests the potential use of N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine derivatives in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

Safety and Hazards

The safety information for “N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine” indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

特性

IUPAC Name |

N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3/c20-19-9-5-4-8-17(19)14-21-18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18,21H,10-15,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCLUVMTZWCXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CC=C2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine | |

CAS RN |

79099-03-9 | |

| Record name | N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)

![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2885415.png)

![1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B2885417.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/no-structure.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)